D-2,4-Diaminobutyric acid D-2,4-Diaminobutyric acid D-2,4-diaminobutyric acid is a 2,4-diaminobutyric acid that has R-configuration. It has a role as a bacterial metabolite. It derives from a butyric acid. It is an enantiomer of a L-2,4-diaminobutyric acid.
Brand Name: Vulcanchem
CAS No.: 26908-94-1
VCID: VC21539873
InChI: InChI=1S/C4H10N2O2/c5-2-1-3(6)4(7)8/h3H,1-2,5-6H2,(H,7,8)/t3-/m1/s1
SMILES: C(CN)C(C(=O)O)N
Molecular Formula: C4H10N2O2
Molecular Weight: 118.13 g/mol

D-2,4-Diaminobutyric acid

CAS No.: 26908-94-1

Cat. No.: VC21539873

Molecular Formula: C4H10N2O2

Molecular Weight: 118.13 g/mol

* For research use only. Not for human or veterinary use.

D-2,4-Diaminobutyric acid - 26908-94-1

CAS No. 26908-94-1
Molecular Formula C4H10N2O2
Molecular Weight 118.13 g/mol
IUPAC Name (2R)-2,4-diaminobutanoic acid
Standard InChI InChI=1S/C4H10N2O2/c5-2-1-3(6)4(7)8/h3H,1-2,5-6H2,(H,7,8)/t3-/m1/s1
Standard InChI Key OGNSCSPNOLGXSM-GSVOUGTGSA-N
Isomeric SMILES C(CN)[C@H](C(=O)O)N
SMILES C(CN)C(C(=O)O)N
Canonical SMILES C(CN)C(C(=O)O)N

Chemical Properties and Structure

Molecular Structure and Stereochemistry

D-2,4-Diaminobutyric acid possesses a distinctive molecular structure with two amino groups at the alpha (C-2) and gamma (C-4) positions of a four-carbon chain terminated by a carboxylic acid group. The defining feature of this particular enantiomer is its R-configuration at the alpha carbon, which distinguishes it from the more commonly studied L-form. This stereochemical configuration is critical to its biological activity and influences its interactions with enzymes, receptors, and other biomolecules.

The Standard InChI representation for D-2,4-Diaminobutyric acid is InChI=1S/C4H10N2O2/c5-2-1-3(6)4(7)8/h3H,1-2,5-6H2,(H,7,8)/t3-/m1/s1, which provides a comprehensive description of its chemical structure and stereochemistry. This structural information is essential for understanding the compound's behavior in chemical reactions and biological systems.

Chemical Reactivity and Functional Groups

The presence of two amino groups and a carboxylic acid function in D-2,4-Diaminobutyric acid creates a molecule with significant chemical reactivity. The alpha-amino group (at C-2) and the gamma-amino group (at C-4) can participate in various chemical reactions, including nucleophilic substitutions, peptide bond formations, and complexation with metal ions. The carboxylic acid group can undergo esterification, amidation, and salt formation reactions.

Physical Properties

Empirical Data and Measurements

D-2,4-Diaminobutyric acid exhibits specific physical properties that are important for its handling, storage, and application in research settings. The compound is typically found in powder form and requires appropriate storage conditions to maintain stability . Table 1 summarizes the key physical properties of D-2,4-Diaminobutyric acid based on available data.

Table 1: Physical Properties of D-2,4-Diaminobutyric Acid

PropertyValueNote
Boiling Point321.0±32.0 °CPredicted value
Density1.218No units specified in source
Melting PointNot specified in sourcesData gap
pKa2.00±0.10Predicted value
AppearancePowderPhysical form
Optical RotationNot specified for D-formData gap

These physical properties inform the handling and application of the compound in laboratory settings and industrial processes. The high boiling point indicates strong intermolecular forces, likely due to the presence of multiple polar functional groups.

Biological Role and Functions

Metabolic Significance

D-2,4-Diaminobutyric acid serves as a bacterial metabolite and is functionally related to butyric acid, although its specific metabolic pathways and functions are less documented compared to its L-enantiomer. As part of the broader class of non-proteinogenic amino acids, it may have unique physiological functions that differ from the standard amino acids incorporated into proteins during translation.

Synthesis and Preparation Methods

Purification and Characterization

Once synthesized, D-2,4-Diaminobutyric acid typically requires purification to remove byproducts and unreacted starting materials. Common purification techniques might include chromatography, recrystallization, and ion exchange methods. Characterization of the purified compound can be accomplished through various analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, infrared spectroscopy, and X-ray crystallography.

For applications requiring high purity, such as pharmaceutical development or peptide synthesis, additional purification steps may be necessary to achieve the desired level of chemical purity and stereochemical homogeneity.

Research Applications

Peptide Synthesis and Medicinal Chemistry

D-2,4-Diaminobutyric acid serves as a key building block in peptide synthesis, particularly in the development of therapeutic agents . Its unique structure with two amino groups allows for diverse modifications and the creation of peptides with specific properties. The protective Boc group in derivatives like Nα-Boc-D-2,4-diaminobutyric acid allows for selective reactions, enhancing the efficiency of peptide assembly in solid-phase and solution-phase peptide synthesis .

In medicinal chemistry, researchers leverage the unique structure of D-2,4-Diaminobutyric acid to design and optimize new drugs, especially in the fields of oncology and neurology . The incorporation of D-amino acids into peptide-based drugs can enhance stability against proteolytic degradation, potentially improving the pharmacokinetic properties of the resulting therapeutic agents.

Bioconjugation and Drug Development

The compound is used in bioconjugation techniques, allowing for the attachment of biomolecules to drugs or imaging agents, which can improve targeting and efficacy in treatments . The presence of two amino groups provides multiple sites for conjugation with various functional molecules, including fluorophores, targeting ligands, and therapeutic payloads.

In drug development, D-2,4-Diaminobutyric acid and its derivatives can contribute to the creation of modified amino acids that lead to improved bioactivity and reduced side effects . Its non-proteinogenic nature may allow drugs containing this amino acid to evade certain metabolic pathways that typically degrade standard amino acids, potentially extending their half-life in biological systems.

Research on Amino Acid Metabolism

D-2,4-Diaminobutyric acid is employed in studies examining amino acid metabolism and its implications in various diseases, providing insights that can lead to novel therapeutic strategies . Understanding how non-standard amino acids like D-2,4-Diaminobutyric acid interact with metabolic enzymes and transport systems can reveal new aspects of amino acid biochemistry and identify potential targets for drug intervention.

The compound's versatility makes it a popular choice for custom synthesis in laboratories, enabling chemists to create tailored compounds for specific research needs or applications . Its unique structural features provide opportunities for creative applications in biochemical and pharmaceutical research.

Comparison with L-2,4-Diaminobutyric Acid

Structural and Functional Differences

L-2,4-Diaminobutyric acid, the enantiomer of D-2,4-Diaminobutyric acid, has been more extensively studied for its biological activities and applications. While the two compounds share the same molecular formula and functional groups, their different stereochemistry at the alpha carbon results in distinct three-dimensional structures that can significantly affect their interactions with biological systems.

The L-enantiomer has been detected and quantified in several different foods, including pummelos, pepper, celeriacs, pineapples, and pot marjorams, making it a potential biomarker for the consumption of these foods . It is classified as a primary metabolite that is directly involved in an organism's growth, development, or reproduction . In contrast, specific natural sources and metabolic roles of the D-enantiomer are less documented in the search results.

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